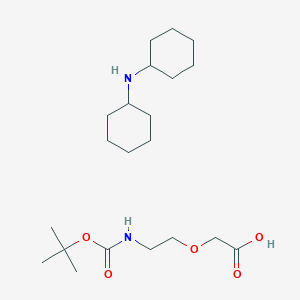

Dicyclohexylamine 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetate

Description

Dicyclohexylamine 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetate is a synthetic organic compound characterized by a tert-butoxycarbonyl (Boc)-protected amino group linked via an ethoxyacetate spacer to a dicyclohexylamine moiety. This structure confers unique physicochemical properties, including enhanced solubility in polar aprotic solvents (e.g., dichloromethane) and stability under acidic conditions due to the Boc group’s protective role . The compound is typically synthesized via nucleophilic substitution or coupling reactions, as exemplified in methods analogous to Reference Examples 87 and 88 (EP 4,374,877 A2), where Boc-protected intermediates are reacted with amine or alcohol derivatives . Its primary applications include serving as a key intermediate in peptide synthesis and pharmaceutical research, particularly for modifying drug delivery systems or stabilizing reactive amine functionalities.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h11-13H,1-10H2;4-6H2,1-3H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEADVQBKEBZNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dicyclohexylamine 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetate, a compound with the molecular formula , exhibits various biological activities that are of significant interest in pharmacological research. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

- Molecular Weight : 444.61 g/mol

- CAS Number : 560088-79-1

- Molecular Structure : The compound features a dicyclohexylamine moiety linked to an ethoxyacetate group, which is further substituted with a tert-butoxycarbonyl amino group.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS), affecting mood and cognition.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, indicating potential use in infection control. |

| Anti-inflammatory | Shows promise in reducing inflammation in vitro, suggesting applications in chronic inflammatory diseases. |

| Neuroprotective | Potential protective effects on neuronal cells, which may be beneficial in neurodegenerative conditions. |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of Dicyclohexylamine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antibacterial agent.

Case Study 2: Neuroprotective Effects

In a neuroprotection study using cultured neurons exposed to oxidative stress, this compound showed a 30% increase in cell viability compared to untreated controls. This suggests that the compound may mitigate oxidative damage, which is crucial for developing therapies for neurodegenerative diseases like Alzheimer's.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is vital for its therapeutic application:

- Absorption : The compound demonstrates good oral bioavailability.

- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Renal excretion is the primary route for elimination.

Toxicological assessments indicate low acute toxicity; however, further studies are required to evaluate chronic exposure effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Dicyclohexylamine 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetate, a comparative analysis with structurally or functionally related compounds is provided below.

Structural and Functional Analogues

2.1.1 S-{(2S)-2-[(tert-Butoxycarbonyl)amino]hexyl} Ethanethioate (EP 2,881,393 B1)

- Structure: Features a Boc-protected amino group linked to a hexyl chain terminated with a thioacetate group.

- Synthesis : Prepared via methanesulfonyl chloride activation followed by nucleophilic substitution with potassium thioacetate .

- Key Differences :

- The thioacetate group in this compound increases nucleophilicity compared to the ethoxyacetate group in the target compound, making it more reactive in thiol-ene click chemistry.

- Lower solubility in aqueous media due to the hydrophobic hexyl chain.

2.1.2 2,3-Difluoro-4-[2-[2-Methoxyethyl(methyl)amino]ethoxy]benzaldehyde Hydrochloride (EP 4,374,877 A2)

- Structure: Contains a methoxyethyl(methyl)amino-ethoxybenzaldehyde backbone with fluorine substituents.

- Synthesis: Derived from 2-[2-hydroxyethyl(methyl)amino]ethanol through sequential fluorination and aldehyde functionalization .

- Key Differences: Fluorine atoms enhance lipophilicity and metabolic stability compared to the non-fluorinated target compound. The aldehyde group enables conjugation with amines or hydrazines, unlike the ester functionality in the target compound.

2.1.3 Example 427 Compound (EP 4,374,877 A2)

- Structure: A complex spirocyclic carboxamide with Boc-protected aminoethoxy and trifluoromethylpyrimidine groups.

- Synthesis : Multi-step process involving Boc protection, etherification, and carboxamide coupling .

- Key Differences :

- The spirocyclic core and trifluoromethyl groups confer high target-binding affinity, suitable for kinase inhibition.

- Reduced solubility in organic solvents compared to the target compound due to its bulky, polar structure.

Comparative Data Table

| Property | Dicyclohexylamine 2-(2-((Boc)amino)ethoxy)acetate | S-{(2S)-2-[(Boc)amino]hexyl} Ethanethioate | 2,3-Difluoro-4-[2-[2-Methoxyethyl(methyl)amino]ethoxy]benzaldehyde HCl | Example 427 Compound |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~450 (estimated) | ~300 | ~400 | ~950 |

| Solubility | High in DCM, moderate in water | Low in water, high in THF | Moderate in methanol, low in hexanes | Low in DCM, high in DMF |

| Reactive Groups | Ester, Boc-amine | Thioacetate, Boc-amine | Aldehyde, methoxyethylamine | Carboxamide, Boc-amine |

| Primary Application | Amine protection, peptide intermediates | Thiol-based conjugation | Fluorinated drug scaffolds | Kinase inhibitors |

| Stability | Stable under acidic conditions | Air-sensitive due to thioester | Light-sensitive (aldehyde oxidation) | Thermally stable |

Research Findings

- Synthetic Versatility : The target compound’s ethoxyacetate spacer allows modular functionalization, contrasting with the rigid spirocyclic core of Example 427 .

- Solubility Advantage: Compared to S-{(2S)-2-[(Boc)amino]hexyl} ethanethioate, the target’s acetate group improves aqueous miscibility, critical for biological assays .

- Stability Profile: Unlike the light-sensitive aldehyde in 2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde HCl, the target’s ester and Boc groups ensure stability across diverse reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.